3-{[(Cyclopropylmethyl)amino]methyl}phenol
Overview
Description
3-{[(Cyclopropylmethyl)amino]methyl}phenol, also known as CPP-Amp, is a chemical compound. It has a molecular weight of 177.25 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-{[(Cyclopropylmethyl)amino]methyl}phenol is 1S/C11H15NO/c13-11-3-1-2-10 (6-11)8-12-7-9-4-5-9/h1-3,6,9,12-13H,4-5,7-8H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-{[(Cyclopropylmethyl)amino]methyl}phenol is a powder that is stored at room temperature . Its molecular weight is 177.25 .Scientific Research Applications
Phenolic Compounds: A Pharmacological Review
Phenolic acids, including Chlorogenic Acid (CGA) and its derivatives, have garnered attention due to their diverse practical, biological, and pharmacological effects. CGA, a dietary polyphenol found in green coffee extracts and tea, plays significant roles as an antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective agent. It has been speculated to regulate lipid and glucose metabolism, offering therapeutic potential for hepatic steatosis, cardiovascular disease, diabetes, and obesity. The call for further research aims to optimize its biological and pharmacological effects for practical use as a natural food additive and in medicinal cost reduction (Naveed et al., 2018).
Polyphenols and Immunomodulation
Polyphenols have been extensively studied for their health-beneficial effects, particularly in treating and preventing chronic diseases. They regulate immunity by affecting immune cell regulation, cytokines' synthesis, and gene expression. Polyphenols inactivate key inflammatory pathways, modulate enzyme activity involved in oxidative stress, and possess antioxidant capabilities. Their effects on the immune system are linked to health benefits for chronic inflammatory diseases like diabetes, obesity, neurodegeneration, cancers, and cardiovascular diseases (Yahfoufi et al., 2018).
Safety And Hazards
properties
IUPAC Name |
3-[(cyclopropylmethylamino)methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11-3-1-2-10(6-11)8-12-7-9-4-5-9/h1-3,6,9,12-13H,4-5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKMQAQBALNNMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(Cyclopropylmethyl)amino]methyl}phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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